Linderaspirona A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

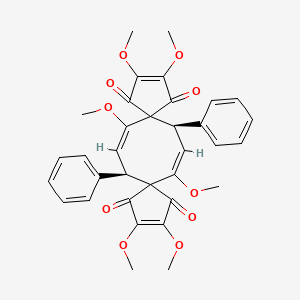

2,3,8,11,12,16-Hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone is a natural product found in Lindera aggregata with data available.

Aplicaciones Científicas De Investigación

Síntesis de Linderaspirona A

La this compound se ha sintetizado en solo tres pasos mediante una síntesis de ciclopentadiona de Darzens y una dimerización fotoquímica asistida por dioxígeno {svg_1}. Este proceso de síntesis concisa es significativo, ya que permite la producción de this compound en un entorno de laboratorio, lo que puede facilitar la investigación adicional sobre sus propiedades y aplicaciones {svg_2}.

Isomerización térmica en Bi-linderona

Se ha descubierto la isomerización térmica de this compound en bi-linderona {svg_3}. Este proceso puede proporcionar pistas sobre la vía biosintética de la bi-linderona {svg_4}. Comprender esta vía puede ser crucial para el desarrollo de nuevos métodos de síntesis y la producción de compuestos biológicamente activos.

Medicina Tradicional

La this compound se deriva de la especie vegetal Lindera, que tiene una larga historia de uso como analgésico y antiespasmódico en la medicina tradicional de China y Japón {svg_5}. Esto sugiere aplicaciones potenciales de la this compound en el manejo del dolor y la relajación muscular.

Propiedades antioxidantes

Los estudios farmacológicos sobre la especie vegetal Lindera, de la que se deriva la this compound, han revelado propiedades antioxidantes {svg_6}. Esto sugiere que la this compound podría utilizarse potencialmente en tratamientos destinados a combatir el estrés oxidativo, que está asociado con diversas afecciones de salud, incluido el envejecimiento, las enfermedades neurodegenerativas y el cáncer.

Acción antiinflamatoria y antineuroinflamatoria

La this compound ha mostrado efectos inhibitorios significativos sobre la producción de prostaglandina E2 (PGE2), factor de necrosis tumoral e interleucina-6 {svg_7}. Estos compuestos están involucrados en la respuesta inflamatoria, lo que sugiere que la this compound podría tener aplicaciones potenciales en el tratamiento de enfermedades inflamatorias y neuroinflamatorias {svg_8}.

Inhibición de proteínas proinflamatorias

Se ha descubierto que la this compound inhibe la expresión de la óxido nítrico sintasa inducible (iNOS) y la ciclooxigenasa-2 (COX-2), que son proteínas proinflamatorias {svg_9}. También inhibe la activación del factor nuclear B (NF- B), que juega un papel clave en la regulación de la respuesta inmunitaria a la infección {svg_10}. Esto sugiere aplicaciones potenciales de la this compound en el tratamiento de afecciones asociadas con la inflamación y la respuesta inmunitaria.

Mecanismo De Acción

Target of Action

Linderaspirone A primarily targets pro-inflammatory proteins such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the inflammatory response, contributing to the production of inflammatory mediators.

Mode of Action

Linderaspirone A interacts with its targets by inhibiting their expression . This results in a decrease in the production of prostaglandin E2 (PGE2) , tumor necrosis factor-α (TNF-α) , and interleukin-6 (IL-6) . Additionally, it inhibits the activation of nuclear factor κB (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.

Biochemical Pathways

The inhibition of iNOS and COX-2 by Linderaspirone A affects the inflammatory response pathway . By inhibiting these enzymes, the production of inflammatory mediators such as PGE2, TNF-α, and IL-6 is reduced . This leads to a decrease in inflammation and potentially alleviates symptoms associated with inflammatory conditions.

Result of Action

The result of Linderaspirone A’s action is a significant reduction in the production of inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions. The compound’s action against glucosamine-induced insulin resistance has also been noted .

Action Environment

The action of Linderaspirone A can be influenced by various environmental factors. For instance, its synthesis involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of Linderaspirone A into bi-linderone has been discovered , suggesting that temperature can influence its stability and efficacy

Análisis Bioquímico

Biochemical Properties

Linderaspirone A plays a crucial role in biochemical reactions, particularly in the inhibition of pro-inflammatory mediators. It has been shown to inhibit the production of prostaglandin E2, tumor necrosis factor-alpha, and interleukin-6 . These interactions suggest that Linderaspirone A may interact with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. The nature of these interactions involves the suppression of enzyme activity, leading to reduced production of inflammatory mediators.

Cellular Effects

Linderaspirone A exerts various effects on different cell types and cellular processes. In immune cells, such as macrophages and microglia, Linderaspirone A inhibits the activation of nuclear factor kappa B, a key regulator of inflammation . This inhibition results in decreased expression of pro-inflammatory genes and proteins. Additionally, Linderaspirone A has been observed to induce cytotoxicity in certain cancer cell lines, suggesting potential anti-cancer properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.

Molecular Mechanism

The molecular mechanism of Linderaspirone A involves its binding interactions with specific biomolecules. Linderaspirone A binds to and inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, leading to a decrease in the production of prostaglandin E2 and nitric oxide . These inhibitory effects are mediated through the suppression of nuclear factor kappa B activation, which in turn reduces the expression of pro-inflammatory genes. Additionally, Linderaspirone A may induce apoptosis in cancer cells by modulating the expression of apoptosis-related genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Linderaspirone A have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and heat . Long-term studies have shown that Linderaspirone A can maintain its anti-inflammatory and cytotoxic effects over extended periods, although some degradation may occur. These temporal effects highlight the importance of proper storage and handling to preserve the compound’s bioactivity.

Dosage Effects in Animal Models

The effects of Linderaspirone A vary with different dosages in animal models. At low to moderate doses, Linderaspirone A exhibits significant anti-inflammatory and cytotoxic effects without causing adverse effects . At high doses, the compound may induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances. These dosage-dependent effects underscore the need for careful dose optimization in therapeutic applications.

Metabolic Pathways

Linderaspirone A is involved in several metabolic pathways, including those related to inflammation and apoptosis. The compound interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, affecting the production of key metabolites like prostaglandin E2 and nitric oxide . Additionally, Linderaspirone A may influence metabolic flux by modulating the activity of enzymes involved in cellular metabolism, thereby altering metabolite levels and cellular energy balance.

Transport and Distribution

Within cells and tissues, Linderaspirone A is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, Linderaspirone A can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects. The distribution of Linderaspirone A within tissues may also be influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of Linderaspirone A plays a critical role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with key biomolecules involved in inflammation and apoptosis . Post-translational modifications, such as phosphorylation, may influence the targeting and localization of Linderaspirone A to specific cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

(6R,7E,14R,15E)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3/b23-17+,24-18+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASRMBZSJNAYKB-PEFZSZSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C/1=C/[C@@H](C2(C(=O)C(=C(C2=O)OC)OC)/C(=C\[C@@H](C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)/OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential therapeutic benefits of Linderaspirone A based on the current research?

A1: Linderaspirone A has shown promising anti-inflammatory and anti-neuroinflammatory effects in laboratory settings. [, ] Specifically, it has demonstrated significant inhibitory effects on the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6. [] Further research is needed to confirm these effects in humans and explore potential therapeutic applications.

Q2: How is Linderaspirone A synthesized in the laboratory?

A2: Efficient total synthesis of Linderaspirone A can be achieved through a biomimetic approach. [] This involves a three-step process starting with a Darzens cyclopentenedione synthesis, followed by dioxygen-assisted photochemical dimerization. [] Interestingly, this dimerization process can be triggered by simple exposure to sunlight. []

Q3: What is the relationship between Linderaspirone A and Bi-linderone?

A3: Linderaspirone A can undergo thermal isomerization to produce Bi-linderone. [] This discovery provides valuable insights into the potential biosynthetic pathway of Bi-linderone in nature. [] Notably, both compounds exhibit potent biological activities. []

Q4: What is unique about the structure of Linderaspirone A?

A4: (+)-Linderaspirone A and (-)-linderaspirone A exist as a pair of enantiomers with a distinctive "windmill-shaped" structure. [] Their absolute configurations have been determined through extensive NMR analysis, crystal X-ray diffraction, and optical rotation calculations. [] This unique carbon skeleton is unprecedented in nature. []

Q5: Are there any known structure-activity relationship (SAR) studies for Linderaspirone A?

A5: While specific SAR studies for Linderaspirone A are not extensively detailed in the provided research, modifications to the basic structure could provide valuable information about the pharmacophore and potentially lead to derivatives with improved potency or selectivity. Further research focusing on the SAR of Linderaspirone A and its analogs is crucial for optimizing its therapeutic potential.

Q6: How does Linderaspirone A exert its anti-inflammatory effects?

A6: Research suggests that Linderaspirone A, along with Bi-linderone and demethoxy-bi-linderone, can inhibit the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [] Additionally, these compounds can suppress the activation of nuclear factor κB (NF-κB), a key regulator of inflammation. [] Further investigation is needed to fully elucidate the molecular mechanisms underlying these effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-amino-1,3-thiazol-5-yl)phenyl]methanesulfonamide](/img/structure/B1181497.png)